molecular formula C10H12N2O B14449783 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine CAS No. 75343-73-6

3-Methyl-5-phenyl-1,3-oxazolidin-2-imine

Cat. No.: B14449783
CAS No.: 75343-73-6
M. Wt: 176.21 g/mol
InChI Key: PINRUEQFGKWBTO-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,3-oxazolidin-2-imine is a heterocyclic compound with the molecular formula C10H12N2O. This compound features an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of a phenyl group and a methyl group attached to the oxazolidine ring contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine typically involves the reaction of appropriate amines with aldehydes or ketones, followed by cyclization. One common method is the reaction of phenyl isocyanate with 3-methyl-1,2-ethanediamine under controlled conditions to form the desired oxazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine exhibits unique properties due to the specific positioning of the phenyl and methyl groups. These structural differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

75343-73-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-methyl-5-phenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C10H12N2O/c1-12-7-9(13-10(12)11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3

InChI Key

PINRUEQFGKWBTO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=N)C2=CC=CC=C2

Origin of Product

United States

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